8-ethoxy-2-oxo-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
8-ethoxy-2-oxo-N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O5/c1-2-31-19-7-3-5-15-13-17(23(30)32-21(15)19)22(29)25-11-12-27-20(28)9-8-18(26-27)16-6-4-10-24-14-16/h3-10,13-14H,2,11-12H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDVYFKIROXOBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Chromene-Carboxamide Scaffolds
Compound 18o (6-chloro-N-((S)-1-oxo-1-(((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)-3-phenylpropan-2-yl)-2H-chromene-3-carboxamide) shares the chromene-carboxamide backbone but differs in substituents:
- Position 6 : Chloro group (vs. ethoxy at position 8 in the target compound).
- Side chain : A peptidomimetic aldehyde with a phenylpropan-2-yl group (vs. pyridazinyl-ethyl in the target).
Key Implications :
- The pyridazinyl-ethyl side chain in the target compound could enable stronger π-π stacking with aromatic residues in enzyme active sites compared to the phenyl group in Compound 18o.
Heterocyclic Systems: Pyridazinyl vs. Thiazolo-Pyrimidine
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (Evidenced in multiple reports) provides insights into heterocyclic conformational stability:
- Core structure : Thiazolo-pyrimidine (vs. chromene-pyridazinyl in the target).
- Substituents : Trimethoxybenzylidene and ethyl ester (vs. pyridin-3-yl and carboxamide in the target).
Structural Data Comparison :
Functional Implications :
- The pyridin-3-yl substituent may introduce polar interactions absent in the trimethoxybenzylidene group.
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